molecular formula C11H21NO5S B13341646 tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13341646
M. Wt: 279.36 g/mol
InChI Key: UJMCAWBIYLOHPV-IUCAKERBSA-N
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Description

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl ester group and a methylsulfonyl oxy group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Methylsulfonyl Oxy Group: This step involves the reaction of the pyrrolidine derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester or sulfonyl groups, resulting in the formation of alcohols or thiols.

    Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, thiols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl (2S,4R)-2,4-bis(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
  • tert-Butyl (2S,4S)-4-fluoro-2-((methanesulfonyloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4S)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the tert-butyl ester and methylsulfonyl oxy groups enhances its stability and solubility, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-methyl-4-methylsulfonyloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO5S/c1-8-6-9(17-18(5,14)15)7-12(8)10(13)16-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1

InChI Key

UJMCAWBIYLOHPV-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OS(=O)(=O)C

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

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